![molecular formula C20H20FN7O3 B2724584 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1021254-39-6](/img/structure/B2724584.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

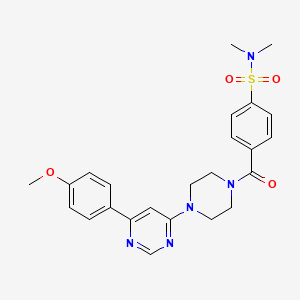

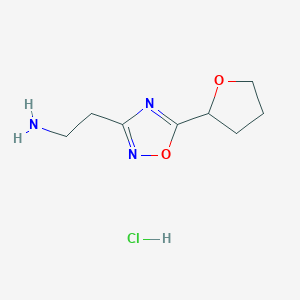

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and tetrazole groups are aromatic, contributing to the compound’s stability. The piperazine ring could adopt a chair conformation, and the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzodioxole might undergo electrophilic aromatic substitution, the tetrazole might participate in click reactions, and the carboxamide could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzodioxole group. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications

Potential Research Applications Based on Structurally Similar Compounds

Antimicrobial and Antiviral Activities

- Compounds with complex piperazine derivatives, similar in structural complexity to the compound , have been evaluated for their antimicrobial and antiviral activities. For instance, urea and thiourea derivatives of piperazine showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Synthesis of Novel Benzodiazepines for Analgesic and Anti-inflammatory Agents

- Research into novel synthetic pathways for benzodiazepines that serve as anti-inflammatory and analgesic agents could be a potential application area. Studies have focused on the synthesis of new compounds with improved efficacy and reduced side effects, indicating a pathway for researching novel compounds (Abu‐Hashem et al., 2020).

Drug Metabolism and Pharmacokinetics Studies

- The metabolism and disposition of complex compounds, especially those targeting receptor antagonists for conditions like insomnia, are critical areas of research. For example, a study on the disposition and metabolism of an orexin receptor antagonist provides insights into the pharmacokinetics and metabolic pathways of novel therapeutic agents (Renzulli et al., 2011).

Antipsychotic Agent Development

- The development of heterocyclic carboxamides as potential antipsychotic agents, with evaluations based on their binding to dopamine and serotonin receptors, suggests another research application. This indicates that complex compounds could be synthesized and evaluated for their potential as antipsychotic medications (Norman et al., 1996).

Receptor Antagonist Research for Neurological Conditions

- Research into receptor antagonists, especially for neurological conditions such as migraines, vestibular disorders, and epilepsy, could benefit from the synthesis and study of novel compounds. The synthesis of flunarizine, a calcium channel blocker, from structurally related components underscores the potential for developing new therapeutic agents (Shakhmaev et al., 2016).

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

This modulation could alter the function of these transporters, leading to changes in the transport of molecules across cellular membranes .

Biochemical Pathways

The biochemical pathways affected by This compound are likely related to its modulation of ATP-binding cassette transporters . These transporters are involved in numerous biochemical pathways, including the transport of lipids, ions, and other small molecules . The downstream effects of this modulation could potentially impact a variety of cellular processes.

Result of Action

The molecular and cellular effects of This compound It has been suggested that the compound may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN7O3/c21-14-2-1-3-16(10-14)28-19(23-24-25-28)12-26-6-8-27(9-7-26)20(29)22-15-4-5-17-18(11-15)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMXNXSELGAPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)

![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)

![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)